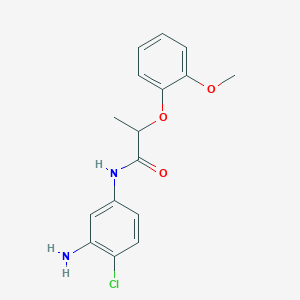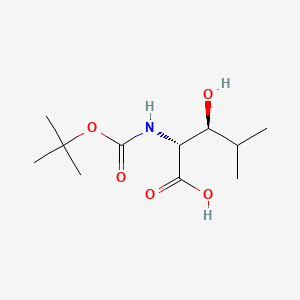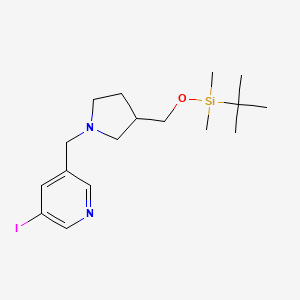
2-((6-Amino-2-methylpyrimidin-4-yl)amino)ethanol
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
An Efficient and Simple Methodology for Synthesis
The study by Khan et al. (2015) presents an efficient, solvent-free methodology for synthesizing 2-aminopyrimidine derivatives, including structures related to 2-((6-Amino-2-methylpyrimidin-4-yl)amino)ethanol, by fusing 2-amino-4,6-dichloropyrimidine with different amines. This method highlights a high-yielding, efficient approach compared to conventional synthesis techniques, which could be relevant for generating compounds for scientific research applications (Khan et al., 2015).
Cu(II) Complexes Formation
Research by Keypour et al. (2015) investigates the synthesis of Schiff base ligands derived from unsymmetrical tripodal amines, including 2-((6-Amino-2-methylpyrimidin-4-yl)amino)ethanol analogues. The study provides insight into the formation of Cu(II) complexes, revealing the impact of arm length and molecular interactions on the structural formation of these complexes. Such findings could be instrumental in understanding the coordination chemistry of 2-((6-Amino-2-methylpyrimidin-4-yl)amino)ethanol-related compounds (Keypour et al., 2015).
Spectral and Physical Properties
Anharmonic Vibrational and Electronic Spectral Study
Faizan et al. (2017) conducted a detailed analysis of 2-amino-4-hydroxy-6-methylpyrimidine, which shares structural similarities with 2-((6-Amino-2-methylpyrimidin-4-yl)amino)ethanol, combining experimental and theoretical approaches. This research offers comprehensive data on the vibrational and electronic spectra of such compounds, contributing valuable information on their physical and chemical properties, which could be extrapolated to understand the properties of 2-((6-Amino-2-methylpyrimidin-4-yl)amino)ethanol (Faizan et al., 2017).
Antimicrobial Activity
Antimicrobial Activities of Pyrimidine Derivatives
A study by Sabry et al. (2013) explores the synthesis and antimicrobial activities of 2,6-bis(substituted thiazolopyrimidinyl) pyridine derivatives, starting from compounds structurally related to 2-((6-Amino-2-methylpyrimidin-4-yl)amino)ethanol. The findings reveal that many of these newly synthesized compounds exhibit significant antimicrobial activities, suggesting potential applications of 2-((6-Amino-2-methylpyrimidin-4-yl)amino)ethanol derivatives in developing new antimicrobial agents (Sabry et al., 2013).
Molecular Interactions and Self-Assembly
Internucleobase-Interaction-Directed Self-Assembly
Shimizu et al. (2001) investigate the self-assembly of nucleobase bolaamphiphiles, including those with structural motifs related to 2-((6-Amino-2-methylpyrimidin-4-yl)amino)ethanol. This research provides insights into the molecular interactions driving the self-assembly processes, potentially offering a basis for developing nanostructures and materials from 2-((6-Amino-2-methylpyrimidin-4-yl)amino)ethanol and its derivatives (Shimizu et al., 2001).
Eigenschaften
IUPAC Name |
2-[(6-amino-2-methylpyrimidin-4-yl)amino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O/c1-5-10-6(8)4-7(11-5)9-2-3-12/h4,12H,2-3H2,1H3,(H3,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGKJKBGIZBRYNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)NCCO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[1,2,5]Oxadiazolo[3,4-b]pyrazine-5,6-diol](/img/structure/B1532408.png)

![N-{2-[2-(Sec-butyl)phenoxy]propyl}-2-isopropylaniline](/img/structure/B1532413.png)



![(3R,4S)-1-Tert-butyl 3-methyl 4-(1-pivaloyl-2,3-dihydro-1H-pyrido[2,3-B][1,4]oxazin-6-YL)pyrrolidine-1,3-dicarboxylate](/img/structure/B1532421.png)
![5-Bromo-6'-chloro-[2,3']bipyridinyl](/img/structure/B1532423.png)


